Cas no 921507-72-4 (3-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea)

3-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea structure
921507-72-4 structure
Product name:3-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
CAS No:921507-72-4
MF:C21H26ClN5O2S
Molecular Weight:447.98144197464
CID:6407876
PubChem ID:18567747

3-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea 化学的及び物理的性質

名前と識別子

    • 3-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
    • 1-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclopentylurea
    • F2096-1301
    • 1-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea
    • 921507-72-4
    • AKOS004945383
    • SR-01000910775
    • SR-01000910775-1
    • n(4{2[4(2chlorophenyl)piperazin1yl]2oxoethyl}1,3thiazol2yl)n'cyclopentylurea
    • 3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
    • インチ: 1S/C21H26ClN5O2S/c22-17-7-3-4-8-18(17)26-9-11-27(12-10-26)19(28)13-16-14-30-21(24-16)25-20(29)23-15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,23,24,25,29)
    • InChIKey: DRZOKKAYDTWYDE-UHFFFAOYSA-N
    • SMILES: N(C1=NC(CC(N2CCN(C3=CC=CC=C3Cl)CC2)=O)=CS1)C(NC1CCCC1)=O

計算された属性

  • 精确分子量: 447.1495740g/mol
  • 同位素质量: 447.1495740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 598
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • XLogP3: 3.2

3-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2096-1301-2μmol
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-1301-2mg
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2096-1301-75mg
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2096-1301-100mg
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2096-1301-1mg
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-1301-4mg
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-1301-5μmol
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2096-1301-20μmol
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2096-1301-25mg
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2096-1301-5mg
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
921507-72-4 90%+
5mg
$69.0 2023-05-16

3-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea 関連文献

3-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylureaに関する追加情報

Compound CAS No: 921507-72-4 - 3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea

Introduction

The compound CAS No: 921507-72-4, known as 3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea, is a highly specialized chemical entity with significant potential in the field of drug discovery and development. This compound has garnered attention due to its unique structural features and promising pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by a urea group attached to a cyclopentyl moiety and a thiazole ring system substituted with a piperazine derivative. The presence of the thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, contributes to the compound's stability and bioavailability.

The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and cyclizations. The incorporation of the piperazine ring, which is further substituted with a 2-chlorophenyl group, adds complexity to the molecule while enhancing its pharmacokinetic properties.

Pharmacological Properties

Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways involved in various disease states. The thiazole ring system has been shown to exhibit significant activity in vitro against several enzymes and receptors associated with inflammation and neurodegenerative disorders.

The piperazine moiety, being a well-known structural motif in drug design, plays a crucial role in enhancing the compound's binding affinity to target proteins. The presence of the cyclopentyl group further modulates the physical properties of the molecule, making it more amenable for oral administration.

Therapeutic Applications

Preliminary studies suggest that this compound may have therapeutic potential in treating conditions such as chronic inflammatory diseases and central nervous system disorders. Its ability to inhibit pro-inflammatory cytokines and modulate neurotransmitter systems makes it an attractive candidate for further preclinical evaluation.

In addition, the compound's selectivity for specific molecular targets has been demonstrated in cell-based assays, indicating its potential as a lead compound for drug development programs targeting these pathways.

Conclusion

In summary, CAS No: 921507-72-4 represents a promising chemical entity with unique structural features and significant pharmacological activity. Its development as a therapeutic agent is currently under active investigation, with ongoing research aimed at optimizing its efficacy and safety profiles.

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